molecular formula C19H11F3N2S B2392360 6-Phenyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile CAS No. 252058-96-1

6-Phenyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile

Cat. No.: B2392360
CAS No.: 252058-96-1
M. Wt: 356.37
InChI Key: TXVUVTSPZVXCOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It has the molecular formula C19H11F3N2S and a molecular weight of 356.37. This compound is characterized by the presence of a phenyl group, a trifluoromethyl group, and a sulfanyl group attached to a nicotinonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile typically involves multi-step organic reactions. One common method involves the reaction of 6-phenyl-2-bromonicotinonitrile with 3-(trifluoromethyl)thiophenol under suitable conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The phenyl and trifluoromethyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation reagents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

6-Phenyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Phenyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to target proteins or enzymes. The phenyl and sulfanyl groups contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine-3-carbonitrile
  • 3-Pyridinecarbonitrile, 6-phenyl-2-{[3-(trifluoromethyl)phenyl]thio}-

Uniqueness

6-Phenyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile is unique due to the presence of both a trifluoromethyl group and a sulfanyl group attached to a nicotinonitrile core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-phenyl-2-[3-(trifluoromethyl)phenyl]sulfanylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N2S/c20-19(21,22)15-7-4-8-16(11-15)25-18-14(12-23)9-10-17(24-18)13-5-2-1-3-6-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVUVTSPZVXCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.